molecular formula C5H4N2O B1338355 2-Pyrimidinecarboxaldehyde CAS No. 27427-92-5

2-Pyrimidinecarboxaldehyde

Cat. No. B1338355
CAS RN: 27427-92-5
M. Wt: 108.1 g/mol
InChI Key: CCOXWRVWKFVFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrimidinecarboxaldehyde is a chemical compound that serves as a core structure in a variety of compounds with significant biological activity. It is a versatile intermediate in the synthesis of various heterocyclic compounds, including pyrimidine derivatives that exhibit a range of electronic, photophysical, and electrochemical properties. The compound's reactivity and the ability to form conjugates with other moieties make it a valuable entity in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-pyrimidinecarboxaldehyde derivatives can be achieved through several methods. One approach involves the Pd-catalyzed cross-coupling, oxidation, and nucleophilic aromatic substitution reactions to create a series of carbazole-pyrimidine conjugates. These methods allow for the introduction of various substituents at the 2-position of the pyrimidine ring, which can significantly alter the compound's properties . Another synthesis route is the condensation of 2-pyridinecarboxaldehyde with diethylenetriamine and related amines, which yields multidentate ligands that can undergo selective ring opening when complexed with metal centers such as Fe(II), Ni(II), and Zn(II) .

Molecular Structure Analysis

The molecular structure of 2-pyrimidinecarboxaldehyde derivatives can be significantly altered by the introduction of different substituents and linkers. For instance, the introduction of ethynylene or vinylene spacers between the carbazole and pyrimidine moieties affects the electronic structure and the HOMO and LUMO levels of the compounds. X-ray crystallography has been used to disclose the structures of some derivatives, providing insight into their three-dimensional conformations . Additionally, computational methods such as ab initio Hartree-Fock and density functional theory calculations have been employed to optimize molecular structures and predict vibrational frequencies of various pyridine carboxaldehyde conformers .

Chemical Reactions Analysis

2-Pyrimidinecarboxaldehyde and its derivatives participate in a variety of chemical reactions. These include cyclocondensation reactions with β-alkoxy- and β-amino-α-bromoaldehydes to form pyrrolo[2,3-d]pyrimidines , and three-component one-pot reactions to synthesize libraries of substituted pyrimidines with potential antitumor activities . The reactivity of these compounds allows for the formation of complex structures with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyrimidinecarboxaldehyde derivatives are influenced by their molecular structure. The introduction of different substituents and spacers can lead to compounds with moderate-to-strong fluorescence emission, large Stokes shifts, and significant changes in optical and fluorescence properties upon the addition of acids . The electronic variations on the substituents also affect the yield and biological activity of the synthesized compounds, as seen in the synthesis of a library of 2,4,5-substituted pyrimidines with varying antitumor activities . The ability to fine-tune these properties through chemical modification makes 2-pyrimidinecarboxaldehyde a valuable scaffold in the design of new materials and drugs.

Scientific Research Applications

Catalysis in Synthesis

2-Pyrimidinecarboxaldehyde is utilized in catalytic processes for organic synthesis. For instance, it's used in Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles through direct C–H functionalization, leveraging pyrimidine as a removable directing group. This method facilitates the synthesis of 2-acyl indoles and 2,7-diacyl indoles (Kumar & Sekar, 2015).

Biomedical Research

Pyrimidine derivatives, including 2-Pyrimidinecarboxaldehyde, have significant roles in biomedical applications. They serve as ligands for various receptors in the body, contributing to the development of pharmaceutical compounds (Jubete et al., 2019).

DNA Repair and Photolyase Function

In the realm of DNA repair, 2-Pyrimidinecarboxaldehyde is relevant in the study of DNA photolyase, an enzyme repairing DNA damage caused by UV light. This enzyme uses visible light energy to break the cyclobutane ring of pyrimidine dimers, a common form of UV-induced DNA damage (Sancar, 1994).

Synthesis of Pyrimidines

Research also focuses on the synthesis of pyrimidines, with 2-Pyrimidinecarboxaldehyde playing a role in these reactions. For example, heteropolyacids are used as catalysts in the direct oxidative synthesis of pyrimidines from 1,3-diketone, benzaldehydes, and ammonium acetate (Heravi et al., 2009).

Pharmaceutical Applications

The molecule is used in the synthesis of pharmaceutical compounds, such as M1 muscarinic agonist candidates (Jung et al., 2000).

Chemical Reactions and Studies

2-Pyrimidinecarboxaldehyde is subject to various chemical reactions and studies, contributing to the understanding of pyrimidine chemistry, such as in selective hydrolysis and displacement reactions (Bell, Mcguire, & Freeman, 1983).

HIV Chemotherapy

In the field of Acquired Immune Deficiency Syndrome (AIDS) chemotherapy, pyrimidine, an essential component of nucleic acid, is being explored for potential applications, emphasizing the importance of pyrimidine derivatives like 2-Pyrimidinecarboxaldehyde (Ajani et al., 2019).

Anticancer and Antiviral Potentials

Pyrimidine derivatives have been researched for their anticancer and antiviral potentials, playing a critical role in drug discovery and development (Kumar, Deep, & Narasimhan, 2019).

Safety And Hazards

2-Pyrimidinecarboxaldehyde is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also toxic to aquatic life . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

pyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-4-5-6-2-1-3-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOXWRVWKFVFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950110
Record name Pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinecarboxaldehyde

CAS RN

27427-92-5
Record name Pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrimidinecarboxaldehyde
Reactant of Route 2
2-Pyrimidinecarboxaldehyde
Reactant of Route 3
2-Pyrimidinecarboxaldehyde
Reactant of Route 4
2-Pyrimidinecarboxaldehyde
Reactant of Route 5
2-Pyrimidinecarboxaldehyde
Reactant of Route 6
2-Pyrimidinecarboxaldehyde

Citations

For This Compound
6
Citations
CL Barr, PA Chase, RG Hicks, MT Lemaire… - The Journal of …, 1999 - ACS Publications
… In the case of 7, the required reagent 4,6-dimethyl-2-pyrimidinecarboxaldehyde was prepared from 2-bromo-4,6-dimethylpyrmidine by low-temperature (−110 C) lithium−halogen …
Number of citations: 103 0-pubs-acs-org.brum.beds.ac.uk
Y Morita, S Suzuki, K Fukui, S Nakazawa, K Sato… - Polyhedron, 2003 - Elsevier
… radical and metal complex, dimethylpyrimidine substituted 1,3-diazaphenalene 4 was synthesized by the condensation of 1,8-diaminonaphthalene 7 with 2-pyrimidinecarboxaldehyde 8 …
I Saltsman, I Goldberg, Z Gross - Organic letters, 2015 - ACS Publications
… of pyrrole with 2-pyrimidinecarboxaldehyde, in a 1:1 ratio for … by the combinations of 2-pyrimidinecarboxaldehyde with 5-(2… )dipyrromethane with 2-pyrimidinecarboxaldehyde. However, …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
K Pels, T Kodadek - ACS combinatorial science, 2015 - ACS Publications
… 2-Pyrimidinecarboxaldehyde provided none of the desired product 2q; pyrrole and pyridine aldehydes reacted poorly as well (not shown). Given the lack of success with pyridine and …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
B Witkop, T Kunieda - Journal of the American Chemical Society, 1971 - ACS Publications
… If the structure of 21 is correct, it might be formed from an intermediate 2-pyrimidinecarboxaldehyde, 26, arising from 15 by the oxidizing action of dimethylsulfoxide, …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
M König, F Faschinger, LM Reith… - Journal of Porphyrins …, 2016 - World Scientific
… successful synthesis of the two A2B-corroles, encouraged the attempt of preparing the A3-corrole via condensation of 5-(2,6-pyrimidyl) dipyrromethane with 2-pyrimidinecarboxaldehyde…
Number of citations: 24 www.worldscientific.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.